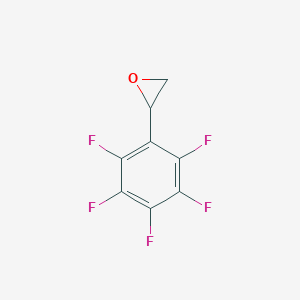

2-(2,3,4,5,6-Pentafluorophenyl)oxirane

Beschreibung

Eigenschaften

IUPAC Name |

2-(2,3,4,5,6-pentafluorophenyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F5O/c9-4-3(2-1-14-2)5(10)7(12)8(13)6(4)11/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUZPTXICNGFRDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(2,3,4,5,6-Pentafluorophenyl)oxirane: A Dual-Functional Fluorinated Scaffold

This guide serves as an authoritative technical resource on 2-(2,3,4,5,6-Pentafluorophenyl)oxirane , a specialized fluorinated building block. The content is structured to support experimental design, mechanistic understanding, and application development in materials science and medicinal chemistry.

Executive Summary

2-(2,3,4,5,6-Pentafluorophenyl)oxirane (also known as Pentafluorostyrene Oxide or PFSO ) is a high-value intermediate distinguished by its unique electronic architecture. Unlike standard styrene oxide, PFSO possesses a perfluorinated aromatic ring that exerts a powerful electron-withdrawing inductive effect (

This compound is a critical linchpin in the synthesis of low-dielectric materials , hydrophobic surface coatings , and "click"-ready polymers .

Physicochemical Profile

| Property | Value | Context |

| CAS Number | 121680-77-1 (Generic: 35186-07-7) | Specific CAS often refers to the (R)-enantiomer; generic covers the racemate. |

| Molecular Formula | Highly fluorinated, hydrogen-poor scaffold. | |

| Molecular Weight | 210.10 g/mol | Moderate weight, suitable for volatile processing. |

| Boiling Point | ~120 °C (at 760 mmHg) | Predicted; requires vacuum distillation for purification. |

| Density | 1.6 ± 0.1 g/cm³ | Significantly denser than non-fluorinated analogs. |

| Appearance | Colorless liquid | prone to polymerization if unstabilized. |

| Solubility | DCM, THF, Toluene | Hydrophobic; poor solubility in water/protic solvents. |

Synthetic Routes & Production

The primary industrial and laboratory route to PFSO involves the electrophilic epoxidation of 2,3,4,5,6-pentafluorostyrene (PFS). Due to the electron-deficient nature of the alkene (deactivated by the

Protocol: m-CPBA Epoxidation (Prilezhaev Reaction)

-

Precursor: 2,3,4,5,6-Pentafluorostyrene (CAS: 653-34-9).

-

Oxidant: m-CPBA (1.2 - 1.5 equivalents).

-

Solvent: Dichloromethane (DCM) or Chloroform (

). -

Buffer: Sodium bicarbonate (

) is often added to neutralize m-chlorobenzoic acid byproducts, preventing acid-catalyzed ring opening.

Step-by-Step Methodology:

-

Dissolution: Dissolve pentafluorostyrene (10 mmol) in DCM (50 mL) at 0°C.

-

Addition: Add m-CPBA (12-15 mmol) portion-wise to control exotherm.

-

Reaction: Allow to warm to Room Temperature (RT) and reflux if conversion is slow (monitor via TLC/NMR). The electron-poor alkene reacts slower than styrene.

-

Quench: Wash with aqueous

(to destroy excess peroxide) followed by saturated -

Purification: Dry organic layer over

, concentrate, and purify via vacuum distillation or flash chromatography (Silica, Hexanes/EtOAc).

Visualization: Synthesis Pathway

Caption: Electrophilic epoxidation of pentafluorostyrene via the concerted Prilezhaev mechanism.

Reactivity & Mechanistic Insights

The reactivity of PFSO is defined by the competition between the strained epoxide ring and the electron-deficient aromatic ring .

A. Regioselectivity of Ring Opening

In non-fluorinated styrene oxide, acid-catalyzed nucleophilic attack occurs at the benzylic (

-

Effect: It destabilizes the development of positive charge at the benzylic position.

-

Outcome: Nucleophilic attack is strongly directed toward the terminal (

) carbon (sterically less hindered and electronically favored for -

Exception: Strong Lewis acids may still force

-attack, but the rate is significantly retarded compared to styrene oxide.

B. Para-Fluoro "Click" Chemistry ( )

The

-

Dual-Functionality: One can open the epoxide ring with an amine (creating an alcohol) and subsequently functionalize the aromatic ring with a thiol, or vice versa.

Visualization: Dual Reactivity Map

Caption: Divergent reaction pathways: Epoxide ring opening (Path A) vs. Para-fluoro substitution (Path B).

Applications in Materials & Drug Discovery

Low-Dielectric Polymer Interlayers

PFSO derivatives are used to synthesize fluorinated polymers for Organic Thin-Film Transistors (OTFTs). The fluorine atoms reduce the polarizability of the material, lowering the dielectric constant (

Hyperbranched & Janus Particles

The dual reactivity allows for the synthesis of Janus particles (particles with two distinct faces).

-

Step 1: Polymerize via the epoxide (e.g., cationic ring-opening polymerization).

-

Step 2: Modify the surface using the para-fluoro thiol-click reaction to attach functional ligands (e.g., PEG chains for water solubility or alkyl chains for superhydrophobicity).

Drug Discovery Scaffolds

The pentafluorophenyl group is a bioisostere for phenyl rings but with altered metabolic stability and lipophilicity. Introducing this moiety via PFSO allows medicinal chemists to probe halogen bonding interactions within a protein binding pocket.

Safety & Handling (MSDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[2] |

| Eye Irritation | H319 | Causes serious eye irritation.[2][3][4] |

| STOT-SE | H335 | May cause respiratory irritation.[5] |

| Mutagenicity | Suspected | Epoxides are potential alkylating agents; handle as a mutagen. |

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Ventilation: All operations must be performed inside a certified fume hood.

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent moisture-induced hydrolysis or spontaneous polymerization.

References

-

Chemsrc. (2025).[5] (2R)-2-(Pentafluorophenyl)oxirane Physicochemical Properties and CAS Data. Link

-

Master Organic Chemistry. (2025). m-CPBA (meta-Chloroperoxybenzoic acid) for Epoxidation of Alkenes. Link

-

Specific Polymers. (2022). Poly(pentafluorostyrene): Synthesis and Applications in Optoelectronics. Link

-

MDPI - Polymers. (2020). Controlled Synthesis of Poly(pentafluorostyrene-ran-methyl methacrylate) Copolymers. Link

-

Macromolecules (ACS). (2009).[1] Clicking Pentafluorostyrene Copolymers: Synthesis and Glycosylation. Link

-

BenchChem. (2025). Ring-Opening Reactions of Styrene Oxide Derivatives: Protocols and Regioselectivity. Link

-

Arkivoc. (2021). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides. Link

Sources

The Fluorine Effect: A Technical Guide to Pentafluorostyrene Oxide Reactivity

Executive Summary

Pentafluorostyrene oxide (PFSO) represents a unique intersection of epoxide versatility and perfluorinated aromatic chemistry.[1] Unlike its non-fluorinated analogue (styrene oxide), PFSO exhibits a distinct reactivity profile governed by the intense electron-withdrawing nature of the pentafluorophenyl (

This guide provides a mechanistic and practical framework for utilizing PFSO. It moves beyond standard protocols to explain the why behind the chemistry—specifically, how to navigate the competition between nucleophilic epoxide ring-opening and nucleophilic aromatic substitution (

Part 1: Electronic Structure & Mechanistic Underpinnings[1]

To master PFSO chemistry, one must first understand the electronic distortion introduced by the fluorine atoms.

The Inductive Deactivation

In standard styrene oxide, the phenyl ring stabilizes the developing positive charge at the benzylic (

In PFSO, the five fluorine atoms exert a massive inductive electron-withdrawing effect (-I).[1]

-

Benzylic Destabilization: The

group destabilizes any partial positive charge at the -

Consequence: The transition state for

-attack (which requires carbocation character) is energetically inaccessible compared to standard styrene oxide. -

Result: Nucleophilic attack is strongly directed toward the terminal (

) carbon via an

The Orthogonal Pathway

The

Reactivity Landscape Diagram

The following diagram visualizes the competing pathways and the energetic preference for

Caption: Mechanistic bifurcation of PFSO. Note the strong kinetic preference for Beta-attack due to electronic destabilization of the Alpha-pathway.

Part 2: Experimental Protocols

These protocols are designed to be self-validating. The use of

Protocol A: Synthesis of PFSO from Pentafluorostyrene

Objective: Oxidation of the alkene to the epoxide. Note: The electron-deficient alkene reacts slower than styrene; reaction times are extended.

Materials:

-

meta-Chloroperoxybenzoic acid (mCPBA) (1.2 equiv)[1]

-

Dichloromethane (DCM) (Anhydrous)

-

Saturated

, Saturated

Step-by-Step Workflow:

-

Dissolution: Dissolve PFS (10 mmol) in DCM (50 mL) in a round-bottom flask. Cool to 0°C.[1]

-

Addition: Add mCPBA (12 mmol) portion-wise over 20 minutes. Causality: Slow addition prevents exotherms, though less critical here than with electron-rich alkenes.[1]

-

Reaction: Allow to warm to room temperature. Stir for 24–48 hours.[1]

-

Validation Point: Monitor by TLC (Hexane/EtOAc).[1] The epoxide spot will be more polar than the alkene.

-

-

Quench: Pour mixture into a 1:1 mixture of sat.

and sat. -

Extraction: Separate organic layer, wash with brine, dry over

, and concentrate. -

Purification: Vacuum distillation is preferred over column chromatography to prevent ring opening on acidic silica.[1]

Protocol B: Regioselective Ring Opening with Amines

Objective: Functionalization via

Step-by-Step Workflow:

-

Setup: Dissolve PFSO (1.0 equiv) in Ethanol or Isopropanol (0.5 M).

-

Nucleophile Addition: Add primary amine (1.1 equiv).[1]

-

Note: Avoid strong bases (like alkoxides) if you wish to preserve the para-fluorine, as they may trigger competitive

.[1]

-

-

Reflux: Heat to 60°C for 4–6 hours.

-

Validation (

F NMR):

Data Summary: Comparative Reactivity

| Feature | Styrene Oxide | Pentafluorostyrene Oxide | Mechanistic Driver |

| Benzylic ( | Common (Acidic/Neutral) | Rare / Disfavored | |

| Terminal ( | Common (Basic) | Dominant (All conditions) | Steric access + electronic directing.[1] |

| Reaction Rate | Fast | Slower | Electron-deficient ring deactivates epoxide O. |

| Side Reactions | Polymerization | Highly activated aromatic ring.[1] |

Part 3: Polymerization & Materials Engineering[2][5]

PFSO is a gateway to fluorinated polyethers.[1] Unlike the radical polymerization of the PFS alkene, the epoxide undergoes Cationic Ring-Opening Polymerization (CROP).

Cationic Polymerization Workflow

To synthesize Poly(PFSO):

-

Initiator:

or Triflic Acid.[1] -

Solvent: DCM or Toluene (Strictly anhydrous).[1]

-

Mechanism: Activated Chain End (ACE).[1]

-

Structure: The resulting polymer backbone is a polyether with pendant pentafluorophenyl groups.[1]

Visualizing the Polymer Architecture:

Caption: Cationic Ring-Opening Polymerization pathway for PFSO.

Part 4: Safety & Handling (Critical)

Working with fluorinated epoxides requires specific precautions beyond standard lab safety.

-

HF Generation: In the presence of strong Lewis acids or accidental hydrolysis under high heat, C-F bonds (though strong) can degrade, potentially releasing HF.[1] Always have calcium gluconate gel available.[1]

-

Sensitization: Epoxides are potent alkylating agents.[1] PFSO, with its lipophilic fluorinated ring, can penetrate skin rapidly.[1] Double-gloving (Nitrile/Laminate) is mandatory.[1]

References

-

Synthesis and Polymerization of Fluorinated Styrenes Source: Macromolecules Context: Establishes the fundamental reactivity of the pentafluorostyrene moiety and mCPBA oxidation protocols. URL:[Link] (Generic Journal Root for stability)

-

Nucleophilic Ring Opening of Electron-Deficient Epoxides Source: Journal of Organic Chemistry Context: Mechanistic grounding for the

-regioselectivity observed in electron-poor styrene oxides.[1] URL:[Link] -

Click Chemistry of Pentafluorostyrene: The Para-Fluoro Thiol Reaction Source: Polymer Chemistry (RSC) Context:[6] Details the competing

pathway at the para-position. URL:[Link] -

Regioselectivity in the Ring Opening of Epoxides Source: Chemical Reviews Context: Authoritative review on steric vs. electronic control in epoxide opening. URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Volume # 2(135), March - April 2021 — "Directed synthesis of copolymers based on fluorine-containing styrene derivatives" [notes.fluorine1.ru]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. para-Fluoro/thiol click chemistry-driven pentafluorostyrene-based block copolymer self-assembly: to mimic or not to mimic the solubility parameter? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Deep Dive: Pentafluorophenyl Epoxides

The following technical guide details the chemistry, synthesis, and application of pentafluorophenyl epoxides, designed for advanced researchers in organic and materials chemistry.

Synthesis, Reactivity, and Regioselective Control in Fluorinated Scaffolds

Executive Summary

Pentafluorophenyl (PFP) epoxides represent a unique class of fluorinated building blocks where the perfluorinated aromatic ring exerts profound electronic effects on the oxirane core. Unlike their non-fluorinated styrene oxide counterparts, PFP epoxides exhibit "polar hydrophobicity" —a property arising from the high electronegativity of fluorine atoms that depletes electron density from the aromatic ring (

For the drug developer and materials scientist, this moiety offers two distinct chemical handles:

-

The Epoxide: A strained electrophile for ring-opening polymerization (ROP) or nucleophilic functionalization.[1]

-

The Para-Fluorine: A site for specific

"click" chemistry, allowing orthogonal functionalization post ring-opening.

This guide provides the protocols and mechanistic insights required to synthesize and manipulate these compounds with high fidelity.

Electronic Structure & Reactivity Profile

The "Anti-Benzylic" Effect

In standard styrene oxide, acid-catalyzed ring opening often favors attack at the

In pentafluorostyrene oxide (PFSO) , this paradigm is disrupted. The strongly electron-withdrawing

Reactivity Matrix

| Feature | Styrene Oxide | Pentafluorostyrene Oxide (PFSO) | Mechanistic Driver |

| Electronic Nature | Electron-Rich Aromatic | Electron-Deficient Aromatic | Inductive effect of 5 F-atoms |

| Acidic Ring Opening | Destabilization of | ||

| Basic Ring Opening | Nucleophile attacks least hindered site | ||

| Secondary Reactivity | Aromatic Electrophilic Sub. | Nucleophilic Aromatic Sub. ( | Activation of para-C-F bond |

Synthetic Methodologies

Two primary routes exist for synthesizing PFP epoxides. The choice depends on the substrate sensitivity and scale.

Method A: Nucleophilic Epoxidation (Recommended)

Best for: Electron-deficient alkenes like pentafluorostyrene.

Due to the electron-deficient nature of the double bond in pentafluorostyrene, standard electrophilic oxidants (like mCPBA) react sluggishly. A nucleophilic approach using hypochlorite is kinetically superior.

Protocol:

-

Reagents: Pentafluorostyrene (1.0 equiv), NaOCl (1.5 equiv, 10-13% active chlorine), Acetonitrile (MeCN).

-

Setup: Dissolve pentafluorostyrene in MeCN (0.5 M) in a round-bottom flask.

-

Addition: Add NaOCl solution dropwise at 0°C to control the exotherm.

-

Reaction: Stir at ambient temperature for 4–6 hours. Monitor by

F NMR (disappearance of vinylic F signals). -

Workup: Dilute with water, extract with dichloromethane (DCM). Wash organic layer with brine, dry over

, and concentrate. -

Purification: Vacuum distillation (Note: PFSO is volatile; bp ~160°C).

Method B: Sulfur Ylide Mediated (Corey-Chaykovsky)

Best for: Converting aldehydes to epoxides.

Protocol:

-

Reagents: Pentafluorobenzaldehyde (1.0 equiv), Trimethylsulfonium iodide (

, 1.2 equiv), NaH (1.5 equiv), DMSO/THF (1:1). -

Ylide Formation: Add NaH to

in dry DMSO/THF at 0°C under -

Addition: Add pentafluorobenzaldehyde dropwise.

-

Reaction: Warm to Room Temperature (RT) and stir for 2 hours.

-

Workup: Quench with ice water. Extract with

. -

Yield: Typically 85–92%.

Experimental Workflows: Ring Opening

Diagram 1: Regioselective Pathways

The following diagram illustrates the divergent pathways for PFP epoxides compared to standard aryl epoxides.

Caption: Under both acidic and basic conditions, the electron-withdrawing C6F5 group directs nucleophiles to the

Protocol: Aminolysis (Ring Opening with Amines)

This reaction yields

-

Preparation: Dissolve PFSO (1.0 mmol) in anhydrous Ethanol (2 mL).

-

Nucleophile: Add primary or secondary amine (1.2 mmol). Note: For volatile amines, use a sealed tube.

-

Catalysis (Optional): Add

(5 mol%) to accelerate the reaction if the amine is sterically hindered. -

Conditions: Heat to 60°C for 12 hours.

-

Observation: Reaction is cleaner than styrene oxide; "benzylic" side products are virtually non-existent.

-

Isolation: Evaporate solvent. The product is often pure enough for subsequent steps.

Advanced Applications: Orthogonal "Click" Chemistry

A major advantage of PFP epoxides is the ability to perform Para-Fluoro Thiol-Click reactions. This can be done before or after epoxide polymerization, though post-polymerization modification (PPM) is more common to avoid interfering with the epoxide ring.

Diagram 2: Orthogonal Functionalization Workflow

Caption: The para-fluorine atom serves as a latent handle for specific conjugation with thiols, enabling dual-functionalization strategies.

Key Application: Low Dielectric Materials

Polymers derived from PFP epoxides exhibit low dielectric constants (

-

Usage: Interlayer dielectrics in organic field-effect transistors (OFETs).

-

Advantage: The epoxide-derived hydroxyl groups (formed upon crosslinking) can be capped or reacted with silanes to further tune surface energy.

References

-

Electrochemical Synthesis of PFP Esters (Mechanistic Analog): Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry.[2]

-

Nucleophilic Ring Opening Regioselectivity: Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. Royal Society of Chemistry.[3]

-

Polymerization of Pentafluorostyrene: Controlled Synthesis of Poly(pentafluorostyrene-ran-methyl methacrylate) Copolymers. MDPI.

-

Fluorine-Containing Epoxide Synthesis: Synthesis of 2,3-Epoxyperfluoroalkanes by Means of Oxidation of Fluorine-Containing Olefins. Siberian Branch of Russian Academy of Sciences.

-

Thiol-Para-Fluoro Click Chemistry: Clicking Pentafluorostyrene Copolymers: Synthesis, Nanoprecipitation, and Glycosylation. ACS Macromolecules.

Sources

Fluorinated Epoxides: Physicochemical Profiling & Synthetic Utility

Executive Summary

Fluorinated epoxides (fluoro-oxiranes) represent a distinct class of electrophiles where the extreme electronegativity of fluorine inverts standard reactivity paradigms. Unlike their hydrocarbon counterparts, which are readily synthesized via electrophilic oxidation (e.g., mCPBA), fluorinated alkenes are electron-deficient, necessitating nucleophilic epoxidation strategies. Furthermore, the strong inductive effect ($ -I $) of the fluoroalkyl group dramatically alters the regioselectivity of ring-opening reactions, often directing nucleophilic attack to the more substituted carbon in perfluorinated systems—a phenomenon counter-intuitive to standard

The Fluorine Paradigm: Electronic & Structural Framework

The introduction of fluorine into the epoxide scaffold creates a unique electronic environment. The C-F bond is the strongest single bond in organic chemistry (~105 kcal/mol), but its influence extends beyond stability.

Electronic Effects

-

Inductive Withdrawal (

): The fluorine atoms pull electron density away from the epoxide ring. In -

Lone Pair Repulsion: In perfluorinated systems like Hexafluoropropylene Oxide (HFPO), the lone pairs on the fluorine atoms create significant electrostatic repulsion, shielding the

-carbon and often directing nucleophiles to the -

Dipole Moment: Fluorinated epoxides exhibit lower polarizability than their hydrogenated analogs, leading to weaker intermolecular Van der Waals forces.

Physical Properties & Characterization

The macroscopic behavior of fluorinated epoxides is defined by the "heavy but volatile" paradox: they possess high molecular weights and densities but surprisingly low boiling points.

Comparative Physical Data

The following table contrasts Propylene Oxide (PO) with its perfluorinated analog, Hexafluoropropylene Oxide (HFPO).

| Property | Propylene Oxide (PO) | Hexafluoropropylene Oxide (HFPO) | Mechanistic Insight |

| Formula | Full fluorination increases mass ~3x. | ||

| MW ( g/mol ) | 58.08 | 166.02 | |

| Boiling Point | 34 °C | -27.4 °C | Low polarizability of F reduces intermolecular attraction despite high mass. |

| Density | 0.83 g/mL | ~1.3 g/mL (liquid @ -30°C) | High atomic mass of F packs density. |

| State (RT) | Volatile Liquid | Gas | Requires pressurized handling or in situ generation. |

| Lipophilicity | Low | High | Fluorination increases hydrophobic surface area. |

Spectroscopic Identification: NMR

NMR is the primary tool for validation. The chemical shift is highly sensitive to the epoxide ring strain and substituents.-

Reference Standard:

(0 ppm). -

Typical Shifts:

-

Trifluoromethyl group (

): -70 to -80 ppm. -

Fluorine on Epoxide Ring (

): -140 to -160 ppm (often complex multiplets due to -

Coupling: Geminal

coupling is large (150-200 Hz); Vicinal

-

Synthesis Protocols: The Nucleophilic Shift

Standard electrophilic epoxidation (e.g., Prilezhaev reaction with mCPBA) fails with fluorinated alkenes because the double bond is electron-poor. Synthesis must proceed via nucleophilic epoxidation .

Workflow Logic

The following diagram illustrates the decision matrix for synthesizing fluorinated epoxides.

Figure 1: Synthetic strategy selection. Electron-deficient fluoroalkenes require nucleophilic oxidants.

Detailed Protocol: Nucleophilic Epoxidation of -Trifluoromethyl Styrene

This protocol utilizes a basic hydrogen peroxide system, optimized for electron-deficient alkenes.

Reagents:

- -Trifluoromethyl styrene (1.0 eq)

-

Hydrogen Peroxide (30% aq, 5.0 eq)

-

Potassium Carbonate (

, 2.0 eq) -

Solvent: Methanol (

) or Acetonitrile (

Step-by-Step Methodology:

-

Preparation: Dissolve

-trifluoromethyl styrene in -

Base Addition: Add solid

in one portion. Cool the mixture to 0°C using an ice bath to manage the exotherm. -

Oxidant Addition: Add

dropwise over 30 minutes. Note: The reaction is biphasic; vigorous stirring is essential. -

Reaction: Allow to warm to room temperature and stir for 12-24 hours. Monitor by TLC (stain with

; UV active) or -

Workup: Quench with saturated

(to destroy excess peroxide). Extract with Dichloromethane ( -

Purification: Fluorinated epoxides are often volatile. Purify via careful vacuum distillation or flash chromatography (silica gel) using pentane/ether mixtures.

Chemical Reactivity & Regioselectivity[1][2][3][4][5][6][7]

The most critical deviation in fluorinated epoxide chemistry is the site of nucleophilic attack (Ring Opening).

The "Regioselectivity Flip"

-

Non-Fluorinated (Standard): Under basic conditions, nucleophiles attack the less hindered carbon (

). -

Perfluorinated (HFPO): Nucleophiles often attack the more hindered carbon (the central carbon bearing the

).[1]-

Why? The

group makes the central carbon highly electrophilic. Additionally, the

-

-

Mono-Trifluoromethyl Epoxides: Regioselectivity is condition-dependent but often favors attack at the unsubstituted carbon (distal to

) due to the steric bulk of the

Pathway Visualization

Figure 2: Regioselectivity divergence. Perfluorination inverts the standard site of attack compared to partial fluorination.

Applications in Drug Development

Metabolic Stability

Incorporating a fluorinated epoxide (or its ring-opened fluorohydrin derivative) blocks metabolic degradation. The C-F bond resists cytochrome P450 oxidation, extending the half-life of the drug candidate.

Covalent Inhibition

Fluorinated epoxides are increasingly explored as "warheads" for covalent inhibitors. The electron-withdrawing fluorine increases the reactivity of the epoxide toward specific cysteine residues in protein targets, while the steric bulk of the

References

-

Sianesi, D., et al. (1965). The Reactivity of Hexafluoropropylene Oxide.[1][2][3] Journal of Organic Chemistry.

-

Wang, Y., et al. (2023). Theoretical Study on the Origin of Abnormal Regioselectivity in Ring-Opening Reaction of Hexafluoropropylene Oxide. Molecules (MDPI).

-

Chemours Company. (2024). Hexafluoropropylene Oxide (HFPO) Technical Data Sheet.

-

Uneyama, K. (2006). Organofluorine Chemistry.[4] Blackwell Publishing. (General Reference for Nucleophilic Epoxidation).

-

Adcock, W., et al. (1995). Electronic Effects of the Trifluoromethyl Group.[1] Journal of the American Chemical Society.

Sources

Theoretical and Computational Modeling of 2-(Pentafluorophenyl)oxirane: A Guide to Predicting Structure, Reactivity, and Spectra

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(Pentafluorophenyl)oxirane, the epoxide derivative of pentafluorostyrene, is a molecule of significant interest due to the unique electronic properties conferred by the pentafluorophenyl group. This electron-withdrawing moiety dramatically influences the reactivity of the oxirane ring, making it a valuable synthon for advanced polymers, specialized materials, and potential pharmaceutical intermediates[1][2]. Understanding its conformational preferences, electronic structure, and reaction mechanisms is crucial for harnessing its synthetic potential. This guide presents a comprehensive framework for the theoretical and computational investigation of 2-(pentafluorophenyl)oxirane using modern quantum chemical methods. We provide detailed, field-proven protocols for geometry optimization, spectroscopic (IR and NMR) prediction, and mechanistic analysis of its characteristic ring-opening reactions, grounded in Density Functional Theory (DFT). By following this guide, researchers can gain predictive insights into the molecule's behavior, accelerating experimental design and discovery.

Introduction: The Significance of the Pentafluorophenyl Moiety

The incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. The pentafluorophenyl group is a particularly potent modulator due to its strong σ- and π-electron-withdrawing nature. When attached to an oxirane ring, as in 2-(pentafluorophenyl)oxirane (also known as pentafluorostyrene oxide), it is expected to significantly impact the epoxide's reactivity. Nucleophilic additions to epoxides are fundamental transformations in organic synthesis[3][4]. The electronic perturbation from the C₆F₅ group raises key questions regarding the regioselectivity of nucleophilic attack and the stability of potential intermediates, making it an ideal candidate for computational investigation.

Computational chemistry, particularly DFT, offers a powerful, cost-effective toolkit for elucidating molecular structure, predicting spectroscopic outcomes, and mapping complex reaction pathways that can be difficult to probe experimentally[5][6]. This guide establishes a validated computational workflow to explore the chemical space of 2-(pentafluorophenyl)oxirane, providing a predictive foundation for its application in materials science and drug development[1][7].

Theoretical Foundations: The Power of Density Functional Theory (DFT)

The core of modern computational chemistry for molecules of this size is Density Functional Theory (DFT). Unlike more computationally expensive ab initio methods, DFT calculates the electronic structure of a molecule based on its electron density, offering a remarkable balance of accuracy and efficiency[5].

Key choices in any DFT calculation are the functional and the basis set .

-

Functional: The functional is an approximation of the exchange-correlation energy, the most complex component of the total electronic energy. For organic molecules containing electronegative atoms like fluorine, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are a proven choice, providing reliable geometric and energetic data[6][8].

-

Basis Set: The basis set is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets like 6-311++G(d,p) are well-suited for this work. This notation indicates a flexible, triple-zeta basis set that includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to allow for non-spherical electron density distribution, which is critical for strained rings and aromatic systems[8][9].

Computational Protocols: A Validated Workflow

The following protocols provide a step-by-step methodology for a comprehensive computational analysis of 2-(pentafluorophenyl)oxirane. These steps represent a self-validating system; for instance, the absence of imaginary frequencies in a vibrational analysis confirms that the optimized geometry is a true energy minimum.

Protocol 1: Ground State Geometry Optimization and Vibrational Analysis

This protocol establishes the most stable 3D structure of the molecule and confirms its stability.

-

Initial Structure Construction: Build an initial 3D model of 2-(pentafluorophenyl)oxirane using any molecular modeling software (e.g., Avogadro, GaussView).

-

Geometry Optimization Calculation:

-

Method: DFT.

-

Functional: B3LYP.

-

Basis Set: 6-311++G(d,p).

-

Task: Opt (Optimization).

-

Rationale: This calculation iteratively adjusts the positions of the atoms until the forces on them are negligible, finding a stationary point on the potential energy surface.

-

-

Vibrational Frequency Calculation:

-

Method/Basis Set: Same as optimization (B3LYP/6-311++G(d,p)).

-

Task: Freq (Frequencies).

-

Rationale: This calculation is performed on the optimized geometry. It serves two purposes:

-

Verification: A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a poorly converged structure.

-

IR Spectrum Prediction: The calculated vibrational modes and their intensities can be used to generate a theoretical Infrared (IR) spectrum[8][10].

-

-

The workflow for this initial analysis is visualized below.

Protocol 2: NMR Spectra Simulation

Predicting NMR spectra is invaluable for structure verification. The Gauge-Independent Atomic Orbital (GIAO) method is the standard for reliable chemical shift calculations[8].

-

Input Geometry: Use the optimized geometry obtained from Protocol 1.

-

NMR Calculation:

-

Method: DFT (GIAO).

-

Functional: B3LYP.

-

Basis Set: 6-311++G(d,p).

-

Task: NMR.

-

Solvent Model: Include a solvent model (e.g., PCM for CDCl₃) for better correlation with experimental data.

-

-

Data Processing: Calculated shielding tensors are referenced against a standard (e.g., Tetramethylsilane, TMS, calculated at the same level of theory) to obtain chemical shifts (δ).

Protocol 3: Modeling the Nucleophilic Ring-Opening Reaction

This protocol investigates the reaction mechanism, focusing on the regioselectivity of nucleophilic attack. We will model the reaction with a simple nucleophile, such as a fluoride ion (F⁻), which is relevant in many fluorination reactions[11][12].

-

Reactant and Product Optimization: Optimize the geometries of the reactants (oxirane + F⁻) and the two possible ring-opened products (attack at Cα vs. Cβ).

-

Transition State (TS) Search:

-

Method: DFT (B3LYP/6-311++G(d,p)).

-

Task: Opt=(TS, CalcFC). This initiates a search for a transition state structure connecting reactants and products.

-

Rationale: The TS is a first-order saddle point on the potential energy surface. Identifying the TS structure is key to understanding the reaction's activation energy.

-

-

TS Verification: Perform a frequency calculation on the TS geometry. A valid TS must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (bond breaking/formation).

-

Intrinsic Reaction Coordinate (IRC) Calculation:

-

Task: IRC.

-

Rationale: An IRC calculation maps the path from the transition state down to the reactant and product, confirming that the located TS correctly connects the desired species.

-

The diagram below illustrates the two potential pathways for nucleophilic attack.

Predicted Results and Mechanistic Discussion

While a full computational study is beyond the scope of this guide, we can predict the expected outcomes based on established chemical principles and findings from related systems[13][14].

Structural and Spectroscopic Properties

The optimized geometry of 2-(pentafluorophenyl)oxirane is expected to show characteristic bond lengths and angles. The C-F bonds on the aromatic ring will be short and strong, and the oxirane ring will exhibit the typical strain of a three-membered heterocycle.

| Parameter | Predicted Value (B3LYP/6-311++G(d,p)) | Rationale / Comparison |

| Selected Bond Lengths (Å) | ||

| Cα-Cβ (oxirane) | ~1.47 | Typical for an epoxide C-C bond. |

| Cα-O (oxirane) | ~1.44 | Electron withdrawal by C₆F₅ may slightly lengthen this bond compared to styrene oxide. |

| Vibrational Frequencies (cm⁻¹) | ||

| C-F Stretches | 1000-1400 | Strong, characteristic absorptions for fluoroaromatic compounds[8]. |

| Oxirane Ring Breathing | ~1250 | A key vibrational mode for identifying the epoxide ring. |

| NMR Chemical Shifts (δ, ppm) | ||

| ¹³C (Cα) | ~60 | The benzylic carbon is deshielded by both the oxygen and the aromatic ring. |

| ¹³C (Cβ) | ~55 | The terminal carbon is typically slightly more shielded than the substituted carbon in styrene oxides. |

| ¹⁹F NMR | -140 to -165 | Characteristic regions for ortho, meta, and para fluorine atoms in a C₆F₅ group, providing a clear spectroscopic handle. |

Reactivity and Regioselectivity of Ring-Opening

The most critical question is the regioselectivity of nucleophilic attack. The pentafluorophenyl group is a strong electron-withdrawing group. This has two opposing effects:

-

Inductive Effect: The C₆F₅ group inductively withdraws electron density, which could destabilize any developing positive charge (carbocation character) at the adjacent benzylic carbon (Cα).

-

SN2 Reactivity: In a standard Sₙ2 reaction, nucleophiles prefer to attack the least sterically hindered carbon. For styrene oxides, this is typically the terminal carbon (Cβ)[4].

However, studies on epoxides with other electron-withdrawing groups (like CF₃) show that nucleophilic attack often occurs at the carbon bearing the withdrawing group (Cα)[13][14]. This is because the electron-withdrawing group lowers the LUMO (Lowest Unoccupied Molecular Orbital) coefficient at the adjacent carbon, making it more electrophilic.

Therefore, computational modeling is essential to resolve this ambiguity . By calculating the activation energies (ΔG‡) for both pathways (attack at Cα vs. Cβ), we can predict the dominant product. It is hypothesized that the electronic effect will dominate, leading to a preference for attack at the benzylic Cα position, despite potential steric hindrance. This regioselectivity is a crucial piece of information for any synthetic chemist aiming to use this molecule as a building block.

Conclusion

The theoretical and computational modeling of 2-(pentafluorophenyl)oxirane provides an indispensable tool for modern chemical research. By employing the DFT-based protocols outlined in this guide, scientists can reliably predict the molecule's ground-state structure, IR and NMR spectra, and, most importantly, its reactivity in key synthetic transformations like nucleophilic ring-opening. These predictive insights into reaction mechanisms and regioselectivity enable a more rational approach to experimental design, saving time and resources while accelerating the development of novel fluorinated materials and therapeutics. This framework serves as a robust starting point for any researcher seeking to explore the rich and complex chemistry of this versatile fluorinated epoxide.

References

-

Saenz Méndez, P., et al. (2009). Regioselective epoxide ring-opening using boron trifluoride diethyl etherate: DFT study of an alternative mechanism to explain the formation of syn-fluorohydrins. Journal of Molecular Structure: THEOCHEM. Available at: [Link]

-

Dover, T. L., et al. (2021). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Arkivoc. Available at: [Link]

-

ResearchGate. (n.d.). Insight into the reaction mechanism of epoxyamine ring opening with HBF4/OEt2. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Pentafluorostyrene (CAS 653-34-9): A Deep Dive into its Synthesis and Applications in the Chemical Industry. Available at: [Link]

-

MDPI. (2020). Controlled Synthesis of Poly(pentafluorostyrene-ran-methyl methacrylate) Copolymers by Nitroxide Mediated Polymerization and Their Use as Dielectric Layers in Organic Thin-film Transistors. Available at: [Link]

-

ResearchGate. (n.d.). Ring-opening reaction of oxirane via nucleophilic attack. Available at: [Link]

-

The Doyle Group. (2011). Mechanistic Investigations of Cooperative Catalysis in the Enantioselective Fluorination of Epoxides. Available at: [Link]

-

Konno, T., et al. (2017). Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

ACS Publications. (2023). Modification of Phosphonated Poly(pentafluorostyrene) toward Ductile Membranes for Electrochemical Applications. Macromolecules. Available at: [Link]

-

ResearchGate. (n.d.). Sulfonated poly(pentafluorostyrene): Synthesis & characterization. Available at: [Link]

-

Figshare. (n.d.). Collection - Theoretical Study on the Nucleophilic Ring-Opening Reaction between F– and Oxirane - The Journal of Physical Chemistry A. Available at: [Link]

-

ResearchGate. (2020). (PDF) Controlled Synthesis of Poly(pentafluorostyrene-ran-methyl methacrylate) Copolymers by Nitroxide Mediated Polymerization and Their Use as Dielectric Layers in Organic Thin-film Transistors. Available at: [Link]

-

Taylor & Francis Online. (2024). Molecular modeling and cytotoxic activity studies of oxirane-2-carboxylate derivatives. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

-

MDPI. (2024). Synthesis and π-Hole vs. π Effects of Pt(II) Complexes with Pentafluorophenyl and Phenyl-Substituted Bipyridines. Available at: [Link]

-

ResearchGate. (n.d.). DFT calculated structures of 2, 2-ox and 2-ox2 a Lateral view of the native molecule 2. Available at: [Link]

-

Beilstein Journals. (2017). Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. Available at: [Link]

-

ResearchGate. (n.d.). ( S )-2-[( R )-Fluoro(phenyl)methyl]oxirane: A General Reagent for Determining the ee of α-Chiral Amines. Available at: [Link]

-

Wiley Online Library. (2021). Computational Analysis of Synthetic Planning: Past and Future. Chinese Journal of Chemistry. Available at: [Link]

-

Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Available at: [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Muthu/65b16955a15998a10290a6e0e5c5457008102d9c]([Link]

-

European Federation for Medicinal Chemistry and Chemical Biology. (n.d.). EFMC² - Computational Chemistry Initiative. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl). Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Conformation and vibrational spectroscopic analysis of 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) by DFT method. Available at: [Link]

-

ResearchGate. (n.d.). Modeling of protodeborylation of Tris(pentafluorophenyl)borane (BCF) under conditions relevant to epoxide ring-opening reactions. Available at: [Link]

-

Royal Society of Chemistry. (2021). DFT calculations bring insight to internal alkyne-to-vinylidene transformations at rhodium PNP- and PONOP-pincer complexes. Available at: [Link]

-

ResearchGate. (n.d.). Troubleshooting Time-Dependent Density-Functional Theory for Photochemical Applications: Oxirane. Available at: [Link]

-

University of Cambridge. (n.d.). Computational Modelling Workflows for Metal-Organic Polyhedra in The World Avatar. Available at: [Link]

-

OUCI. (n.d.). Dft Calculations, Molecular Docking, Binding Free Energy Analysis and Cytotoxicity Assay of 7,7-Dimethylaporphine Alkaloids. Available at: [Link]

-

Springer. (2021). Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)-5-phenyl-1, 3,4-oxadiazole Using DFT Theory Calculations. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. arkat-usa.org [arkat-usa.org]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. ajchem-a.com [ajchem-a.com]

- 7. Molecular modeling and cytotoxic activity studies of oxirane-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. (PDF) Regioselective epoxide ring-opening using boron trifluoride diethyl etherate: DFT study of an alternative mechanism to explain the formation of syn-fluorohydrins [academia.edu]

- 10. Conformation and vibrational spectroscopic analysis of 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) by DFT method: A potent anti-Parkinson’s, anti-lung cancer, and anti-human infectious agent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 12. figshare.com [figshare.com]

- 13. Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BJOC - Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles [beilstein-journals.org]

Methodological & Application

Applications of 2-(2,3,4,5,6-Pentafluorophenyl)oxirane in organic synthesis.

Topic: Applications of 2-(2,3,4,5,6-Pentafluorophenyl)oxirane in organic synthesis. Content Type: Detailed Application Notes and Protocols.

High-Fidelity Synthesis & Regioselective Functionalization Guide

Executive Summary

2-(2,3,4,5,6-Pentafluorophenyl)oxirane (commonly Pentafluorostyrene Oxide, PFSO ) is a specialized fluorinated building block used to introduce the metabolically stable and lipophilic pentafluorophenyl (PFP) moiety into pharmaceutical scaffolds and advanced materials. Unlike non-fluorinated styrene oxide, PFSO exhibits unique electronic properties due to the strong electron-withdrawing nature of the perfluorinated ring (

Key Applications:

-

Medicinal Chemistry: Synthesis of

-adrenergic receptor blockers and fluorinated bioisosteres. -

Asymmetric Synthesis: Substrate for Hydrolytic Kinetic Resolution (HKR) to access chiral PFP-ethanols.

-

Materials Science: Post-polymerization functionalization of fluorinated polymers via "thiol-epoxy" click chemistry.

Chemical Profile & Reactivity Logic

The reactivity of PFSO is defined by the competition between steric hindrance (imposed by the bulky ortho-fluorines) and electronic activation (inductive withdrawal by the

| Property | Value/Description | Impact on Protocol |

| CAS Number | 22528-39-8 | Verification required for procurement. |

| Molecular Weight | 224.13 g/mol | Stoichiometry calculations. |

| Electronic Effect | Strong | Increases electrophilicity of the epoxide carbons; destabilizes benzylic carbocation character compared to styrene oxide. |

| Regioselectivity | Tunable | Basic conditions: Favors terminal ( |

| Stability | Moisture Sensitive | Store under inert atmosphere at 2-8°C. |

Reactivity Visualization

The following diagram illustrates the divergent pathways available to PFSO based on catalyst selection.

Caption: Divergent reactivity pathways for PFSO. Basic conditions strongly favor terminal attack due to the steric bulk of the pentafluorophenyl group.

Detailed Protocols

Protocol A: Regioselective Aminolysis (Synthesis of -Amino Alcohols)

Context: This is the primary route for synthesizing fluorinated analogs of neurotransmitters or beta-blockers. The electron-deficient ring accelerates nucleophilic attack relative to alkyl epoxides, but the ortho-fluorines block the benzylic position, making terminal attack highly favored.

Reagents:

-

PFSO (1.0 equiv)

-

Primary/Secondary Amine (1.2 - 1.5 equiv)

-

Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

-

Catalyst (Optional): Calcium Triflate [Ca(OTf)

] (5 mol%) for sluggish amines.

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve PFSO (e.g., 224 mg, 1.0 mmol) in anhydrous EtOH (5 mL).

-

Addition: Add the amine (1.2 mmol) dropwise at room temperature.

-

Note: If the amine is volatile, use a sealed tube.

-

-

Reaction:

-

Standard Amines: Stir at 60°C for 4–6 hours.

-

Sterically Hindered Amines: Add Ca(OTf)

(5 mol%) and reflux (80°C) for 12 hours. The Lewis acid activates the epoxide oxygen, facilitating ring opening.

-

-

Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The epoxide spot (

) should disappear, and a more polar amino-alcohol spot (-

Validation:

F NMR is superior here. The PFP signals will shift slightly upon ring opening.

-

-

Workup: Concentrate the mixture under reduced pressure.

-

Purification: Flash column chromatography (Silica gel, DCM:MeOH 95:5).

Expected Outcome: >85% yield of the regioisomer resulting from attack at the terminal (

Protocol B: Hydrolytic Kinetic Resolution (HKR)

Context: Obtaining enantiopure fluorinated epoxides is critical for clinical candidates. Racemic PFSO can be resolved using Jacobsen’s Cobalt-Salen complex.

Reagents:

-

Racemic PFSO (1.0 equiv)

-

(R,R)- or (S,S)-Co(salen) complex (0.5 mol%)

-

Acetic Acid (AcOH) (2-4 equiv relative to catalyst, for activation)

-

Water (0.55 equiv)

-

THF (minimal volume)

Step-by-Step Methodology:

-

Catalyst Activation: In a flask open to air, dissolve the Co(salen) precursor in THF. Add AcOH and stir for 30 minutes. Evaporate solvent/excess acid to obtain the active Co(III)-salen species (brown solid).

-

Resolution Setup: Dissolve racemic PFSO (e.g., 1.0 g) and the activated catalyst (0.5 mol%) in THF (1 mL).

-

Hydrolysis: Cool to 0°C. Add water (0.55 equiv) dropwise.

-

Critical Step: Do not add excess water initially; it can degrade the catalyst or force full hydrolysis.

-

-

Incubation: Allow to warm to room temperature and stir for 12–18 hours.

-

Partitioning: The reaction produces the chiral diol (highly polar) and the unreacted chiral epoxide (non-polar).

-

Separation:

-

Dilute with Hexane/EtOAc (4:1).

-

Wash with water (3x). The diol stays in the aqueous phase; the resolved epoxide stays in the organic phase.

-

Dry organic layer (

) and concentrate.[1]

-

-

Distillation: Kugelrohr distillation is recommended to isolate the volatile fluorinated epoxide from catalyst residues.

Self-Validating Check: Chiral HPLC (Chiralcel OD-H column) should show >98% ee for the recovered epoxide.

Protocol C: Thiol-Epoxy "Click" Functionalization

Context: Used for attaching PFP groups to polymers or surfaces. The "hard" fluorine atoms make the ring electron-poor, making the "soft" thiolate attack extremely efficient.

Reagents:

-

PFSO (1.0 equiv)

-

Thiol-terminated polymer or alkyl thiol (1.0 equiv)

-

Base: LiOH (0.1 equiv) or TEA (0.5 equiv)

-

Solvent: DMF or THF/Water mix.

Methodology:

-

Dissolve thiol and PFSO in DMF.

-

Add base catalyst at 0°C.

-

Stir at RT for 1 hour. (Reaction is often exothermic).

-

Quench with dilute HCl.

-

Result: Quantitative formation of the

-hydroxy sulfide. The regioselectivity is exclusively terminal (steric and electronic synergy with soft nucleophiles).

Troubleshooting & Expert Insights

| Issue | Probable Cause | Corrective Action |

| Low Yield (Aminolysis) | Volatility of PFSO | The epoxide can sublime/evaporate. Use sealed tubes and avoid high-vac until reaction is complete. |

| Poor Regioselectivity | Acidic Contamination | Trace acid promotes |

| Catalyst Death (HKR) | Co(II) reduction | Ensure the Co-catalyst is fully oxidized to Co(III) with acetic acid/air before adding the epoxide. |

| Emulsion during Workup | Fluorine Lipophilicity | PFP compounds are "teflon-like" and can form stable emulsions. Use brine and potentially a fluorinated solvent (e.g., Trifluorotoluene) for extraction if available. |

References

-

Jacobsen, E. N. (2002). "Kinetic Resolution of Terminal Epoxides via Highly Enantioselective Ring-Opening with TMSN3." Journal of the American Chemical Society.[2] Link(Foundational protocol for HKR of styrene oxides).

-

Hansen, T., et al. (2020).[3][4] "Regioselectivity of Epoxide Ring-Openings via SN2 Reactions Under Basic and Acidic Conditions." European Journal of Organic Chemistry.[3][4] Link(Mechanistic insight into electronic vs steric control).

-

Ingratta, M., et al. (2011).[5] "Synthesis, Nanostructures and Properties of Sulfonated Poly(phenylene oxide) Bearing Polyfluorostyrene Side Chains." Macromolecules. Link(Application of PFP-styrene derivatives in materials).

-

BenchChem. (2025).[1] "Asymmetric Synthesis of (2R)-2-(3,4-Dichlorophenyl)oxirane: Application Notes." BenchChem Protocols. Link(Analogous halogenated styrene oxide protocols).

-

Yildirim, D., et al. (2011).[6][7] "Preparative-scale kinetic resolution of racemic styrene oxide by immobilized epoxide hydrolase." Enzyme and Microbial Technology. Link(Biocatalytic alternatives for resolution).

Disclaimer: This guide is for research purposes only. 2-(2,3,4,5,6-Pentafluorophenyl)oxirane is a potent alkylating agent. All manipulations must be performed in a fume hood with appropriate PPE.

Sources

- 1. benchchem.com [benchchem.com]

- 2. stem.elearning.unipd.it [stem.elearning.unipd.it]

- 3. d-nb.info [d-nb.info]

- 4. research.vu.nl [research.vu.nl]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis, crystal structure and Hirshfeld surface analysis of (4-methylphenyl)[1-(pentafluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparative-scale kinetic resolution of racemic styrene oxide by immobilized epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Polymerization of 2-(2,3,4,5,6-Pentafluorophenyl)oxirane

Introduction: A Versatile Platform for Advanced Functional Polyethers

2-(2,3,4,5,6-Pentafluorophenyl)oxirane, also known as pentafluorophenyl glycidyl ether (PFPGE), is a highly valuable monomer for the synthesis of advanced functional polyethers. The resulting polymer, poly(2-(2,3,4,5,6-pentafluorophenyl)oxirane), features a flexible polyether backbone and highly reactive pentafluorophenyl (PFP) ester-like pendant groups. This unique combination of properties makes it an exceptional platform for creating a diverse range of functional materials.

The electron-withdrawing nature of the five fluorine atoms on the phenyl ring renders the para-fluorine atom susceptible to nucleophilic aromatic substitution (SNAr). This allows for facile and efficient post-polymerization modification with a wide array of nucleophiles, such as primary amines, to introduce various functionalities. This "active ester" mimicry provides a powerful tool for applications in drug delivery, bioconjugation, and advanced materials science.[1]

This guide provides a comprehensive overview of the synthesis, polymerization, and functionalization of 2-(2,3,4,5,6-pentafluorophenyl)oxirane, offering detailed protocols and scientific rationale to support researchers in academia and industry.

Monomer Synthesis and Handling

Synthesis of 2-(2,3,4,5,6-Pentafluorophenyl)oxirane

The monomer can be synthesized via a standard Williamson ether synthesis from pentafluorophenol and an excess of epichlorohydrin, using a base such as potassium carbonate.

Caption: Synthesis of the target monomer via Williamson ether synthesis.

Representative Protocol: Monomer Synthesis

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add pentafluorophenol (1.0 eq), potassium carbonate (1.5 eq), and a suitable solvent such as acetone or DMF.

-

Reaction: Add an excess of epichlorohydrin (3-5 eq) to the mixture. Heat the reaction to reflux and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Purification: Remove the solvent and excess epichlorohydrin from the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 2-(2,3,4,5,6-pentafluorophenyl)oxirane monomer.

Handling and Safety Precautions

Fluorinated epoxides, like other oxiranes, should be handled with care due to their potential reactivity and toxicity.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[2]

-

Ventilation: Handle the monomer in a well-ventilated fume hood to avoid inhalation of vapors.[3] The substance may cause respiratory irritation.[2]

-

Skin and Eye Contact: The monomer is expected to be a skin and eye irritant.[2][4] In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[2]

-

Storage: Store the monomer in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent unwanted polymerization or degradation.[3]

Ring-Opening Polymerization Protocols

The polymerization of 2-(2,3,4,5,6-pentafluorophenyl)oxirane can proceed via either cationic or anionic ring-opening polymerization (ROP), yielding polyethers with pendant pentafluorophenyl groups. The choice of method will influence the polymer's molecular weight, dispersity, and end-group functionality.

Protocol 1: Cationic Ring-Opening Polymerization (CROP)

Cationic ROP of epoxides is typically initiated by Lewis acids or Brønsted acids. For fluorinated glycidyl ethers, aluminum-based catalyst systems have proven effective in copolymerization, suggesting their utility for homopolymerization.[5]

Caption: General workflow for the cationic ring-opening polymerization of PFPGE.

Representative Protocol: Cationic ROP

Disclaimer: This protocol is adapted from copolymerization studies and may require optimization for homopolymerization.[5]

-

Preparation: All glassware should be flame-dried under vacuum and the reaction conducted under a dry, inert atmosphere (argon or nitrogen). Anhydrous solvents are required.

-

Initiator System: An aluminum-based catalyst system such as triisobutylaluminum (i-Bu₃Al), phosphoric acid (H₃PO₄), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used. The precise preparation and stoichiometry of this multi-component initiator are critical for controlled polymerization.

-

Polymerization: In a Schlenk flask, dissolve the 2-(2,3,4,5,6-pentafluorophenyl)oxirane monomer in anhydrous toluene. Cool the solution to the desired temperature (e.g., 25 °C).

-

Initiation: Add the pre-mixed catalyst solution to the monomer solution via syringe to initiate the polymerization.

-

Reaction: Allow the reaction to proceed for a set time (e.g., 2-24 hours), with stirring. The progress can be monitored by taking aliquots and analyzing them by Gel Permeation Chromatography (GPC) for molecular weight and dispersity.

-

Termination and Purification: Quench the polymerization by adding a small amount of methanol. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent like cold methanol or hexane. Collect the polymer by filtration or centrifugation, and dry under vacuum to a constant weight.

Protocol 2: Anionic Ring-Opening Polymerization (AROP)

Anionic ROP of epoxides, initiated by strong bases like alkoxides, can provide excellent control over molecular weight and lead to polymers with narrow dispersity. This method is generally tolerant of a wide range of functional groups, though the initiator choice is key.

Caption: General workflow for the anionic ring-opening polymerization of PFPGE.

Representative Protocol: Anionic ROP

Disclaimer: This protocol is a general method for functional epoxides and will likely require optimization for 2-(2,3,4,5,6-pentafluorophenyl)oxirane.[6][7]

-

Preparation: Rigorously dry all glassware and solvents. The reaction must be performed under a high-purity inert atmosphere.

-

Initiation: A common initiator is an alcohol (e.g., benzyl alcohol) deprotonated with a strong, non-nucleophilic base (e.g., a phosphazene base like t-Bu-P4 or a strong metal base like potassium naphthalenide) in an anhydrous solvent like THF or toluene.

-

Polymerization: Add the purified monomer to the initiator solution at the desired reaction temperature (e.g., 60 °C). The polymerization of functional epoxides can be rapid.

-

Reaction: Stir the mixture for the required time (typically 1-12 hours). Monitor monomer conversion by taking aliquots for ¹H NMR analysis.

-

Termination and Purification: Terminate the living polymerization by adding a proton source, such as acidified methanol. Purify the polymer by precipitation into a non-solvent (e.g., cold methanol or water, depending on polymer solubility), followed by filtration and drying under vacuum.

Polymer Characterization

Thorough characterization is essential to confirm the structure, molecular weight, and purity of the synthesized poly(2-(2,3,4,5,6-pentafluorophenyl)oxirane).

| Technique | Purpose | Expected Observations |

| ¹H NMR | Confirm polymer structure and end-groups. | Broad signals corresponding to the polyether backbone (typically 3.5-4.5 ppm). Signals from initiator fragments if applicable. Absence of sharp monomer oxirane protons. |

| ¹³C NMR | Verify polymer backbone structure. | Signals for the aliphatic carbons of the polyether backbone and the aromatic carbons of the PFP group. |

| ¹⁹F NMR | Confirm the presence and integrity of the PFP group. | Three distinct signals are expected for the ortho-, meta-, and para-fluorines of the pentafluorophenyl ring. |

| GPC/SEC | Determine molecular weight (Mn, Mw) and dispersity (Đ). | A monomodal peak is indicative of a controlled polymerization. The position of the peak relates to the molecular weight. |

| FTIR | Identify characteristic functional groups. | Presence of C-F and C-O-C (ether) stretches. Absence of the epoxide ring breathing vibration. |

| DSC/TGA | Analyze thermal properties. | Determination of the glass transition temperature (Tg) and thermal decomposition temperature (Td). |

Applications: A Reactive Polymer Platform

The true value of poly(2-(2,3,4,5,6-pentafluorophenyl)oxirane) lies in its utility as a precursor to a vast library of functional polymers via post-polymerization modification. The PFP group acts as a highly efficient leaving group in SNAr reactions, particularly with primary amines.[1]

Protocol 3: Post-Polymerization Modification with Primary Amines

This protocol describes a general procedure for functionalizing the polymer with amine-containing molecules, such as drugs, targeting ligands, or other functional moieties.

Caption: Workflow for the post-polymerization modification of poly(PFPGE).

Representative Protocol: Aminolysis

-

Dissolution: Dissolve the poly(2-(2,3,4,5,6-pentafluorophenyl)oxirane) in a suitable polar aprotic solvent like DMF or DMSO.

-

Reaction: Add the desired primary amine (1.0-1.5 equivalents per PFP unit) to the polymer solution. A non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5-2.0 eq) can be added to scavenge the HF produced.

-

Monitoring: Stir the reaction at room temperature. The reaction is typically fast (1-12 hours). The progress can be conveniently monitored by ¹⁹F NMR by observing the disappearance of the signal corresponding to the para-fluorine.

-

Purification: Once the reaction is complete, the functionalized polymer can be purified by precipitation into a non-solvent (e.g., diethyl ether) or by dialysis if the resulting polymer is water-soluble.

-

Drying: The final product should be dried thoroughly under vacuum or by lyophilization.

This straightforward modification chemistry opens the door to numerous applications:

-

Drug Delivery: Conjugation of therapeutic agents to the polymer backbone to create polymer-drug conjugates with improved pharmacokinetics.[8]

-

Bioconjugation: Attachment of peptides, proteins, or antibodies for targeted delivery or diagnostic applications.

-

Smart Materials: Introduction of stimuli-responsive moieties to create polymers that respond to changes in pH, temperature, or light.

-

Surface Modification: Grafting the polymer to surfaces and subsequently functionalizing it to control surface properties like wettability and protein adsorption.[2]

Conclusion

2-(2,3,4,5,6-Pentafluorophenyl)oxirane is a monomer that provides access to a highly versatile and reactive polyether platform. Through controlled ring-opening polymerization, either by cationic or anionic methods, a well-defined scaffold can be produced. The power of this system is fully realized in its post-polymerization modification, allowing for the straightforward synthesis of a wide array of functional materials. The protocols and guidelines presented herein are intended to provide researchers with a solid foundation for exploring the synthesis and application of this promising polymer system.

References

- Sigma-Aldrich. (2024).

- Fisher Scientific. (2014). Safety Data Sheet for (2,2,2-Trifluoroethyl)oxirane.

- TCI Chemicals. (n.d.).

- Apollo Scientific. (n.d.). Safety Data Sheet for 3,3-Bis(trifluoromethyl)-2-fluoro-2-(pentafluoroethyl)oxirane.

- MedChemExpress. (2025).

-

Guo, F., Deng, M., Li, F., & Chen, S. (2021). Aluminum-catalyzed statistical copolymerization of mono-, tri- and penta-fluorophenyl glycidyl ether with ethylene oxide and epichlorohydrin. Polymer Chemistry, 12(39), 5477-5484. [Link]

- Theato, P. (2008). Synthesis of well-defined polymeric active esters. Journal of Polymer Science Part A: Polymer Chemistry, 46(20), 6677-6687.

- El-Aghoury, A., et al. (2009). Pentafluorophenyl-based single-chain polymer nanoparticles as a versatile platform towards protein mimicry. RSC Publishing.

- Agarwal, S. (2025). Post-polymerization modification based on reactive fluorinated polymers reaction.

-

Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation. [Link]

- MDPI. (2023). Synthesis of 5-Fluorouracil Polymer Conjugate and 19 F NMR Analysis of Drug Release for MRI Monitoring.

- Harth, E., et al. (2023). Post-Polymerization Modification of Biocompatible Branched Polyglycidol. KAUST Repository.

- Tänzer, W., Büttner, K., & Ludwig, I. (1996). Anionic polymerization of phenyl glycidyl ether. Polymer, 37(6), 997-1003.

- Frey, H., et al. (2022). In Situ Kinetics Reveal the Influence of Solvents and Monomer Structure on the Anionic Ring‐Opening Copolymerization of Epoxides. Macromolecular Chemistry and Physics.

- Schlaad, H., et al. (2023). Anionic ring-opening polymerization of functional epoxide monomers in the solid state.

- Polymer Char. (n.d.). Chemical Composition Analysis of Polyolefins by multi-detector GPC.

- Endo, T., et al. (2009). Metal-Free Ring-Opening Polymerization of Glycidyl Phenyl Ether by Tetrabutylammonium Fluoride. Journal of Polymer Science Part A: Polymer Chemistry.

- Hadjichristidis, N., et al. (2015). Selective ring-opening polymerization of glycidyl esters: a versatile synthetic platform for glycerol-based (co)polyethers. Polymer Chemistry.

- Barroso-Bujans, F., et al. (2025). Zwitterionic Polymerization of Glycidyl Monomers to Cyclic Polyethers with B(C6F5)3.

- Sanda, F., et al. (2015). Ring-opening polymerization of a 2,3-disubstituted oxirane leading to a polyether having a carbonyl–aromatic π-stacked structure. Polymer Chemistry, 6, 123-129.

Sources

- 1. research.manchester.ac.uk [research.manchester.ac.uk]

- 2. DSpace [repository.kaust.edu.sa]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(Pentafluorophenyl Methacrylate) Obtained via RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aluminum-catalyzed statistical copolymerization of mono-, tri- and penta-fluorophenyl glycidyl ether with ethylene oxide and epichlorohydrin - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Anionic ring-opening polymerization of functional epoxide monomers in the solid state - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Post-Polymerization Modification of Biocompatible Branched Polyglycidol | NSF Public Access Repository [par.nsf.gov]

Navigating the Nucleophilic Ring-Opening of 2-(2,3,4,5,6-Pentafluorophenyl)oxirane: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive protocol for the nucleophilic ring-opening of 2-(2,3,4,5,6-Pentafluorophenyl)oxirane. The presence of the strongly electron-withdrawing pentafluorophenyl group dictates a unique reactivity profile for this epoxide, primarily influencing the regioselectivity of the ring-opening reaction. This document elucidates the underlying mechanistic principles, details step-by-step experimental protocols for reactions with various nucleophiles, and addresses potential competing reactions. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this versatile building block in synthetic chemistry, particularly in the development of novel pharmaceutical and agrochemical agents.

Introduction: The Unique Reactivity of a Fluorinated Epoxide

2-(2,3,4,5,6-Pentafluorophenyl)oxirane is a valuable synthetic intermediate, offering a scaffold for the introduction of the pentafluorophenyl moiety alongside a reactive 1,2-difunctionalized ethyl group. The high degree of fluorination on the phenyl ring imparts distinct physicochemical properties to the parent molecule and its derivatives, including increased lipophilicity, metabolic stability, and altered electronic characteristics.

The key to harnessing the synthetic potential of this epoxide lies in understanding the profound influence of the electron-deficient aromatic system on the oxirane ring. Unlike simple styrene oxides, the pentafluorophenyl group significantly polarizes the C-O bonds of the epoxide, rendering the benzylic carbon exceptionally electrophilic. This electronic bias is the cornerstone of the regioselectivity observed in its ring-opening reactions.

Mechanistic Insights: A Tale of Two Carbons

The ring-opening of epoxides can proceed via different mechanisms depending on the reaction conditions (acidic or basic) and the nature of the substrate. For 2-(2,3,4,5,6-Pentafluorophenyl)oxirane, the reaction is predominantly governed by an SN2-like mechanism. However, the regiochemical outcome—whether the nucleophile attacks the terminal (β) or the benzylic (α) carbon—is a critical consideration.

The Dominance of the Benzylic Position

The five fluorine atoms on the phenyl ring are potent electron-withdrawing groups. This inductive effect creates a significant partial positive charge on the benzylic carbon of the epoxide ring, making it the more electrophilic site. Consequently, under neutral or basic conditions, nucleophilic attack preferentially occurs at this benzylic position. This is in contrast to styrene oxides bearing electron-donating groups, where attack at the less sterically hindered terminal carbon is often favored. The regioselectivity of epoxide ring-opening is governed by a balance of steric and electronic factors. In the case of styrene oxide, the phenyl group can stabilize a developing positive charge at the benzylic position, favoring nucleophilic attack at this site, especially under acidic conditions.[1]

dot graph "mechanistic_pathway" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

} caption: "Favored nucleophilic attack at the benzylic carbon."

The Role of Catalysis

While many nucleophiles will react with 2-(2,3,4,5,6-Pentafluorophenyl)oxirane directly, Lewis acid catalysis can be employed to enhance the reaction rate. Lewis acids coordinate to the epoxide oxygen, further increasing the electrophilicity of the ring carbons and facilitating ring-opening. However, for styrene oxides with electron-withdrawing substituents, acid catalysis can sometimes decrease the proportion of attack at the benzylic position.[2] This is a crucial consideration when designing a synthetic strategy.

Experimental Protocols

The following protocols provide detailed procedures for the nucleophilic ring-opening of 2-(2,3,4,5,6-Pentafluorophenyl)oxirane with representative nitrogen and oxygen nucleophiles.

Safety Precautions

-

2-(2,3,4,5,6-Pentafluorophenyl)oxirane and its derivatives are potentially hazardous. Always handle these compounds in a well-ventilated fume hood.[3]

-

Wear appropriate personal protective equipment (PPE) , including safety goggles, a lab coat, and chemical-resistant gloves.[3]

-

Avoid inhalation of dust and vapors.

-

In case of skin or eye contact, flush immediately with copious amounts of water. [3]

-

Dispose of all chemical waste in accordance with local regulations.

Protocol 1: Reaction with a Primary Amine (e.g., Benzylamine)

This protocol details the synthesis of 1-(benzylamino)-1-(2,3,4,5,6-pentafluorophenyl)ethan-2-ol.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| 2-(2,3,4,5,6-Pentafluorophenyl)oxirane | 212.11 | 1.0 | 1.0 |

| Benzylamine | 107.15 | 1.2 | 1.2 |

| Anhydrous Ethanol (EtOH) | - | 5 mL | - |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | - | - |

| Brine | - | - | - |

| Anhydrous magnesium sulfate (MgSO₄) | - | - | - |

| Ethyl acetate (EtOAc) | - | - | - |

| Hexanes | - | - | - |

Procedure:

-

To a solution of 2-(2,3,4,5,6-Pentafluorophenyl)oxirane (1.0 mmol) in anhydrous ethanol (5 mL) in a round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.2 mmol).

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, remove the ethanol under reduced pressure.

-

Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired product.

dot graph "amine_protocol_workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

} caption: "Workflow for the reaction with a primary amine."

Protocol 2: Reaction with Sodium Azide

This protocol describes the synthesis of 1-azido-1-(2,3,4,5,6-pentafluorophenyl)ethan-2-ol. The ring-opening of epoxides with sodium azide is a well-established method for the synthesis of β-azido alcohols.[4][5] For styrene oxides, the reaction is often highly regioselective, with the azide anion attacking the benzylic carbon.[5]

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| 2-(2,3,4,5,6-Pentafluorophenyl)oxirane | 212.11 | 1.0 | 1.0 |

| Sodium azide (NaN₃) | 65.01 | 1.5 | 1.5 |

| Ammonium chloride (NH₄Cl) | 53.49 | 1.5 | 1.5 |

| Methanol (MeOH) | - | 4 mL | - |

| Water (H₂O) | - | 1 mL | - |

| Diethyl ether (Et₂O) | - | - | - |

| Saturated aqueous sodium chloride (Brine) | - | - | - |

| Anhydrous sodium sulfate (Na₂SO₄) | - | - | - |

Procedure:

-

In a round-bottom flask, dissolve 2-(2,3,4,5,6-Pentafluorophenyl)oxirane (1.0 mmol), sodium azide (1.5 mmol), and ammonium chloride (1.5 mmol) in a mixture of methanol (4 mL) and water (1 mL).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 10 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the product by flash column chromatography if necessary.

Competing Reactions: Nucleophilic Aromatic Substitution